(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
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Overview
Description
(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound that features a unique structure combining a thienothiopyran ring system with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of an appropriate thienothiopyran derivative with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the thienothiopyran derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thienothiopyran derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aniline derivatives .
Scientific Research Applications
(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism by which (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.
Thienothiopyran Derivatives: Compounds with similar ring structures but different substituents.
Sulfoxides and Sulfones: Oxidized derivatives of thienothiopyran compounds
Uniqueness
(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a thienothiopyran ring system with an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPGDLNSPCRMX-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819490 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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